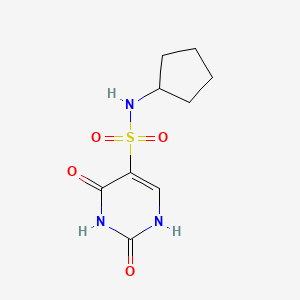

N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is part of the pyrimidine derivatives family, compounds characterized by a six-membered heterocyclic ring structure similar to benzene and pyridine, containing two nitrogen atoms. Pyrimidine derivatives are significant in nature and synthetic chemistry, serving as building blocks for numerous compounds ranging from antibiotics to vitamins and RNA and DNA bases (Kumar, Deep, & Narasimhan, 2019).

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various strategies that allow the introduction of functional groups at specific positions on the ring, enabling the derivation of numerous biologically active compounds. Techniques include condensation reactions of amides, amidines, and carbonyl compounds, often under conditions that facilitate ring closure and functionalization (Maji, 2020).

Molecular Structure Analysis

Pyrimidines' molecular structure is pivotal to their chemical reactivity and biological activity. Structural analysis reveals the impact of substituents on the pyrimidine ring, affecting the compound's pharmacological properties. Structure-activity relationship (SAR) studies emphasize the role of molecular architecture in determining the biological activity of these derivatives (Natarajan, Helina, A. S., & A. S., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of nitrogen atoms in the ring. These reactions are crucial for the synthesis of compounds with potential therapeutic applications. The chemical properties of pyrimidine derivatives, such as reactivity towards different chemical agents, are essential for the development of new drugs and materials (Rashid et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are influenced by the molecular structure and substituents on the pyrimidine ring. These properties are critical for the compound's application in pharmaceutical formulations and material science (Roopan & Sompalle, 2016).

Chemical Properties Analysis

Pyrimidine derivatives exhibit a wide range of chemical properties based on their structure, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for tautomerism. These chemical properties play a significant role in their biological activity and interaction with biological targets (Paiardini et al., 2017).

Eigenschaften

IUPAC Name |

N-cyclopentyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c13-8-7(5-10-9(14)11-8)17(15,16)12-6-3-1-2-4-6/h5-6,12H,1-4H2,(H2,10,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYQQXPWQYXGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)

![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)

![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5646984.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(3-methyl-2-butenoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646988.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5646992.png)

![(3R*,4S*)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5647008.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5647022.png)

![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5647034.png)

![4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5647038.png)